Dihydrocapsiate

Descripción

Dihydrocapsiate is under investigation in clinical trial NCT00999297 (Effect of 4-week Dihydrocapsiate Ingestion on Resting Metabolic Rate).

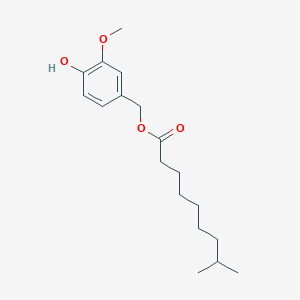

Structure

3D Structure

Propiedades

IUPAC Name |

(4-hydroxy-3-methoxyphenyl)methyl 8-methylnonanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O4/c1-14(2)8-6-4-5-7-9-18(20)22-13-15-10-11-16(19)17(12-15)21-3/h10-12,14,19H,4-9,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBCYRZPENADQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCC(=O)OCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80174576 | |

| Record name | Dihydrocapsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205687-03-2 | |

| Record name | Dihydrocapsiate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205687-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrocapsiate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0205687032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrocapsiate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15398 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dihydrocapsiate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80174576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROCAPSIATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2F7769AEU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dihydrocapsiate's Interaction with TRPV1 Channels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrocapsiate (DCT), a non-pungent capsaicinoid found in CH-19 Sweet peppers, has garnered significant interest for its potential therapeutic applications, largely attributed to its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of the mechanism of action of dihydrocapsiate on TRPV1 channels, detailing its binding, activation, and downstream signaling pathways. The information is curated to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: Agonism of TRPV1

Dihydrocapsiate acts as an agonist at the TRPV1 receptor, a non-selective cation channel predominantly expressed in sensory neurons.[1] Structurally similar to capsaicin, the pungent compound in chili peppers, dihydrocapsiate activates TRPV1, leading to a cascade of intracellular events. However, its non-pungent nature is attributed to its high lipophilicity and instability in aqueous solutions, which may limit its access to nociceptors when applied topically.

Binding to the Vanilloid Pocket

Computational docking and mutagenesis studies on capsaicin provide a detailed model for the binding of vanilloids like dihydrocapsiate to the TRPV1 channel. The binding site, often referred to as the "vanilloid pocket," is located within the transmembrane domains of the channel.

Key interactions involve:

-

Hydrogen Bonds: The vanillyl head and amide neck of the capsaicinoid molecule form crucial hydrogen bonds with specific amino acid residues within the binding pocket. For capsaicin, these residues have been identified as T551 and E571.

-

Van der Waals Interactions: The lipophilic acyl tail of the molecule engages in non-specific van der Waals interactions with hydrophobic residues in the binding pocket.

This "tail-up, head-down" binding configuration is essential for stabilizing the channel in an open state. Dihydrocapsiate, sharing the same core structure as capsaicin, is predicted to bind in a similar fashion.

Channel Activation and Ion Influx

Upon binding of dihydrocapsiate, the TRPV1 channel undergoes a conformational change, leading to the opening of its ion pore. This allows for the influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the cell.[2] The influx of these positively charged ions leads to depolarization of the cell membrane, which in sensory neurons, can trigger the firing of action potentials and the sensation of heat and pain.

Quantitative Data: Potency of Dihydrocapsiate

The potency of a TRPV1 agonist is typically quantified by its half-maximal effective concentration (EC₅₀), which is the concentration of the agonist that produces 50% of the maximal response.

| Compound | Cell Type | Assay | EC₅₀ | Reference |

| Dihydrocapsiate (DHCAP) | Dorsal Root Ganglion (DRG) Neurons | Whole-cell voltage clamp | 1.28 µM | [3] |

| Capsaicin | CHO cells expressing TRPV1 | Whole-cell patch clamp | 2.2 ± 1.2 µM | [4] |

| Capsaicin | HEK293 cells expressing rat TRPV1 | Whole-cell patch clamp | 640 nM (pH 7.4) | [5] |

| Capsaicin | HEK293 cells expressing rat TRPV1 | Whole-cell patch clamp | 45 nM (pH 5.5) | [5] |

| Capsaicin | PC-3 cells | Intracellular calcium increase | ~1 µM | [6] |

Note: EC₅₀ values can vary depending on the experimental system (cell type, receptor species) and conditions (e.g., pH).

Signaling Pathways

The activation of TRPV1 by dihydrocapsiate initiates a series of downstream signaling events, primarily driven by the influx of calcium.

The increase in intracellular calcium concentration activates a variety of downstream signaling molecules, including:

-

Protein Kinase A (PKA)

-

Protein Kinase C (PKC)

-

Ca²⁺/calmodulin-dependent protein kinase II (CaMKII)

These kinases, in turn, phosphorylate a multitude of target proteins, leading to diverse cellular responses such as neurotransmitter release, gene expression changes, and modulation of other ion channels.

Experimental Protocols

Studying the effects of dihydrocapsiate on TRPV1 channels typically involves two key experimental techniques: patch-clamp electrophysiology and calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the ion currents flowing through TRPV1 channels in response to dihydrocapsiate application.

Methodology:

-

Cell Culture: HEK293 cells or dorsal root ganglion (DRG) neurons endogenously or heterologously expressing TRPV1 are cultured on glass coverslips.

-

Pipette Preparation: Borosilicate glass pipettes with a resistance of 3-5 MΩ are fabricated and filled with an internal solution (e.g., 140 mM KCl, 5 mM EGTA, 1 mM MgCl₂, 10 mM HEPES, pH 7.2).

-

Whole-Cell Configuration: A gigaohm seal is formed between the patch pipette and a single cell, followed by rupture of the cell membrane to achieve the whole-cell configuration.

-

Current Recording: The cell is voltage-clamped at a holding potential of -60 mV.

-

Dihydrocapsiate Application: Dihydrocapsiate, dissolved in an external solution (e.g., 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4), is applied to the cell via a perfusion system.

-

Data Acquisition: The resulting inward currents are recorded and analyzed to determine parameters such as current amplitude and activation/deactivation kinetics.

Calcium Imaging

This method visualizes the increase in intracellular calcium concentration that occurs upon TRPV1 activation by dihydrocapsiate.

Methodology:

-

Cell Culture: TRPV1-expressing cells are plated in a 96-well black-walled, clear-bottom plate.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, in a buffer solution (e.g., HBSS with 20 mM HEPES).

-

Baseline Measurement: The baseline fluorescence intensity of the cells is measured using a fluorescence microplate reader or microscope.

-

Dihydrocapsiate Application: Dihydrocapsiate is added to the wells at various concentrations.

-

Fluorescence Measurement: The change in fluorescence intensity is recorded over time. An increase in fluorescence indicates an increase in intracellular calcium.

-

Data Analysis: The change in fluorescence is quantified and can be used to generate dose-response curves to determine the EC₅₀ of dihydrocapsiate.

Desensitization of TRPV1 by Dihydrocapsiate

Prolonged or repeated application of TRPV1 agonists, including capsaicin and likely dihydrocapsiate, leads to a phenomenon known as desensitization. This is a process where the channel becomes less responsive to subsequent stimuli. Desensitization is a complex process that is dependent on calcium influx and involves the dephosphorylation of the TRPV1 channel by phosphatases such as calcineurin, as well as the depletion of phosphatidylinositol 4,5-bisphosphate (PIP₂) from the plasma membrane. This property is clinically relevant as it forms the basis for the analgesic effects of topical capsaicin.

Conclusion

Dihydrocapsiate exerts its biological effects primarily through the activation of TRPV1 channels. Its mechanism of action closely mirrors that of capsaicin, involving binding to the vanilloid pocket, subsequent channel opening, and an influx of cations that triggers downstream signaling cascades. The quantitative data on its potency, while still emerging, suggests it is a significant TRPV1 agonist. The detailed experimental protocols provided herein offer a framework for the further investigation of dihydrocapsiate and other capsaicinoids. A thorough understanding of the interaction between dihydrocapsiate and TRPV1 is crucial for the development of novel therapeutic agents targeting this important ion channel.

References

- 1. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural mechanism underlying capsaicin binding and activation of TRPV1 ion channel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Development of the first ultra-potent "capsaicinoid" agonist at transient receptor potential vanilloid type 1 (TRPV1) channels and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

Safety Operating Guide

Personal protective equipment for handling Dihydrocapsiate

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Dihydrocapsiate, including personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

| PPE Category | Item | Specification | Rationale |

| Hand Protection | Gloves | Nitrile gloves are recommended over latex. For prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes for similar chemicals) is advised. For brief contact, a protection class of 3 or higher (> 60 minutes) is recommended.[1] | Provides a barrier against skin contact. Nitrile offers better chemical resistance to capsaicinoids than latex.[2] |

| Eye and Face Protection | Safety Goggles or Face Shield | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. A face shield can be worn over goggles for added protection against splashes. | Protects eyes and face from accidental splashes of Dihydrocapsiate solutions or contact with the powder. |

| Respiratory Protection | Air-Purifying Respirator (APR) | For handling powders outside of a certified chemical fume hood, a NIOSH-approved respirator with an Organic Vapor (OV) cartridge and a P100 particulate filter is recommended.[3][4][5] A fit test is required before use. | Prevents inhalation of airborne Dihydrocapsiate particles, which can cause respiratory irritation.[6] |

| Protective Clothing | Laboratory Coat | A standard laboratory coat should be worn at all times. | Protects skin and personal clothing from contamination. |

| Chemical-Resistant Apron or Suit | For handling large quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit should be worn over the lab coat. | Provides an additional layer of protection against spills and splashes. |

Experimental Protocols

Adherence to standardized experimental protocols is essential for both safety and the integrity of research.

Protocol 1: Weighing Dihydrocapsiate Powder

-

Preparation: Don all required PPE as outlined in the table above. Ensure a certified chemical fume hood is operational.

-

Work Area: Perform all weighing activities within the chemical fume hood to contain any airborne particles.

-

Tare Weighing Vessel: Place a clean, dry weighing vessel on the analytical balance and tare the balance.

-

Dispensing: Carefully dispense the desired amount of Dihydrocapsiate powder into the weighing vessel using a clean spatula. Avoid creating dust.

-

Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel to prevent the spread of powder. Dispose of cleaning materials as hazardous waste.

-

Transport: Securely cap the weighing vessel before removing it from the fume hood.

Protocol 2: Preparing a Dihydrocapsiate Solution

-

Preparation: Don all required PPE. This procedure should be performed in a chemical fume hood.

-

Solvent Addition: Place the weighed Dihydrocapsiate powder in an appropriate glass container. Using a calibrated pipette, add the desired solvent (e.g., ethanol, DMSO, or dimethyl formamide) to the container. Dihydrocapsiate is soluble in these organic solvents at concentrations of at least 30 mg/ml.[7]

-

Dissolution: Gently swirl the container or use a magnetic stirrer to facilitate dissolution. Avoid splashing.

-

Storage: Once dissolved, cap the container tightly. For long-term storage, it is recommended to store the solution at -20°C, which should maintain stability for at least two years.[7] Aqueous solutions should not be stored for more than one day.[7]

Operational and Disposal Plans

A clear plan for the entire lifecycle of the chemical, from receipt to disposal, is a critical component of laboratory safety.

Handling and Storage Workflow

Disposal Plan

-

Waste Classification: Dihydrocapsiate and materials contaminated with it should be treated as hazardous waste.[8]

-

Solid Waste: All solid waste, including contaminated gloves, wipes, and weighing papers, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

-

Liquid Waste: Unused or waste solutions of Dihydrocapsiate must be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

-

Disposal Procedure: All Dihydrocapsiate waste must be disposed of through a certified hazardous waste disposal service in accordance with local, state, and federal regulations.[9] Do not dispose of Dihydrocapsiate down the drain.[8]

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. Reddit - The heart of the internet [reddit.com]

- 3. reddit.com [reddit.com]

- 4. Selecting the Right Reusable Respirator Cartridge Filter - Gemplers [learn.gemplers.com]

- 5. Four steps to choosing the right respirator and wearing it safely | UMN Extension [extension.umn.edu]

- 6. ehs.wwu.edu [ehs.wwu.edu]

- 7. doc-developpement-durable.org [doc-developpement-durable.org]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.